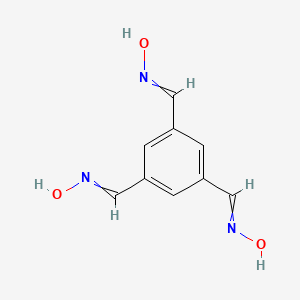![molecular formula C10H16O2 B1506499 1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine CAS No. 257-25-0](/img/structure/B1506499.png)
1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine
Overview
Description
1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine is a bicyclic compound that belongs to the class of heterocyclic compounds. This compound has a wide range of applications in the field of scientific research, particularly in the areas of drug discovery and development.
Mechanism of Action
The mechanism of action of 1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects through the modulation of various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. The compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine. One area of research is the development of novel drugs based on the structure of this compound. Another area of research is the study of the compound's mechanism of action and its potential use in the treatment of various diseases. Additionally, there is a need for further studies to investigate the safety and toxicity of this compound in animal models.
Scientific Research Applications
1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use as a scaffold for the development of novel drugs.
properties
IUPAC Name |
4,10-dioxabicyclo[5.5.0]dodec-1(7)-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-11-7-3-10-4-8-12-6-2-9(1)10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVIHLYAMZYGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC2=C1CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725152 | |
| Record name | 1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine | |
CAS RN |
257-25-0 | |
| Record name | 1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Cyclohexaneacetic acid, 4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-, ethyl ester, trans-](/img/structure/B1506439.png)





![6-Chloro-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione](/img/structure/B1506448.png)
![3-[(3-Aminobenzene-1-sulfonyl)amino]-2-hydroxy-5-sulfobenzoic acid](/img/structure/B1506449.png)
![Bis[O,O-bis(2-ethylhexyl) dithiophosphorato-S,S']dioxodi-mu-thioxodimolybdenum](/img/structure/B1506450.png)
